![molecular formula C14H17N B2822763 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile CAS No. 1096317-25-7](/img/structure/B2822763.png)
1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile” is a research chemical with the CAS number 1096317-25-7 . It has a molecular weight of 199.29 and a molecular formula of C14H17N . The IUPAC name for this compound is 1-(4-tert-butylphenyl)cyclopropane-1-carbonitrile .
Molecular Structure Analysis
The molecular structure of “1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile” consists of a cyclopropane ring attached to a carbonitrile group and a 4-tert-butylphenyl group . The InChI key for this compound is UFSMLMMZMPISPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.29 and a molecular formula of C14H17N . It has a complexity of 276, a covalently-bonded unit count of 1, a heavy atom count of 15, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The topological polar surface area is 23.8 .Scientific Research Applications
Research Chemical
This compound is used as a research chemical . It is often used in laboratories for testing and experimentation purposes .
Pharmaceutical Testing
“1-(4-tert-butylphenyl)cyclopropane-1-carbonitrile” is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Anti-corrosion Performance
This compound has been studied for its anti-corrosion performance . It was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . The inhibitory performance of the molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches .
Surface Morphology Study
The surface morphology of C-steel immersed in HCl (1.0 M) solution in the lack and existence of the molecule was examined by SEM and AFM . This helps in understanding the interaction of the compound with the surface at a microscopic level .
Density Functional Theory (DFT) Study
Density functional theory (DFT) was employed to examine the molecule . This theoretical study helps in understanding the electronic structure of the molecule and its interactions .
Monte Carlo (MC) Simulation
The mechanism through which the molecule is adsorbed to the surface of Fe (110), was estimated by Monte Carlo (MC) simulation . This provides insights into the adsorption process at a molecular level .
properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSMLMMZMPISPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.